Cas no 1805077-73-9 (5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol)

5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of fluorine and trifluoromethoxy substituents enhances its electron-withdrawing properties, which can be leveraged in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structural motifs are particularly valuable for modulating physicochemical properties such as lipophilicity and metabolic stability in drug design. The compound’s high purity and well-defined reactivity profile ensure reliable performance in coupling reactions, nucleophilic substitutions, and other transformations. Its synthetic utility is further underscored by its compatibility with a range of protecting group strategies.
5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol structure
1805077-73-9 structure
商品名:5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol
CAS番号:1805077-73-9
MF:C8H7F4NO2
メガワット:225.140296220779
CID:4963386

5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質

名前と識別子

    • 5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol
    • インチ: 1S/C8H7F4NO2/c9-5-2-7(15-8(10,11)12)4(3-14)1-6(5)13/h1-2,14H,3,13H2
    • InChIKey: AQBDNXSPQSJOMY-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=C(CO)C=C1N)OC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 225.04129111 g/mol
  • どういたいしつりょう: 225.04129111 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • ぶんしりょう: 225.14
  • トポロジー分子極性表面積: 55.5

5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001961-1g
5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol
1805077-73-9 97%
1g
1,490.00 USD 2021-06-22
Alichem
A014001961-250mg
5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol
1805077-73-9 97%
250mg
489.60 USD 2021-06-22
Alichem
A014001961-500mg
5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol
1805077-73-9 97%
500mg
831.30 USD 2021-06-22

5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol 関連文献

5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcoholに関する追加情報

Introduction to 5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol (CAS No. 1805077-73-9)

5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 1805077-73-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzyl alcohol family, characterized by its benzene ring substituted with an amino group, a fluorine atom, and a trifluoromethoxy group. The structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The presence of a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position of the benzene ring imparts unique electronic and steric properties to the molecule. These substituents are known to enhance binding affinity and metabolic stability, which are critical factors in drug design. The amino group further provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced pharmacokinetic profiles. The fluorine atom can influence drug solubility, bioavailability, and resistance to enzymatic degradation. For instance, fluoroaromatics have been widely used in antiviral and anticancer drugs, where their ability to modulate receptor interactions and metabolic pathways is highly beneficial. The compound 5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol is no exception and holds potential in these therapeutic areas.

5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol has been explored in several preclinical studies as a precursor for more complex molecules. Its structural framework allows for easy modification at multiple sites, enabling researchers to design derivatives with specific biological targets. One notable area of research has been its application in the development of kinase inhibitors, where the combination of fluorine and trifluoromethoxy groups enhances binding affinity to protein targets. This has been particularly relevant in the treatment of cancers and inflammatory diseases.

The trifluoromethoxy group, in particular, is known for its ability to increase lipophilicity and reduce metabolic clearance. This property is especially valuable in drug development, as it can lead to longer half-lives and improved therapeutic efficacy. Additionally, the presence of both fluorine and trifluoromethoxy substituents can influence the molecule's interactions with biological receptors, potentially leading to higher selectivity and fewer side effects.

Recent studies have also highlighted the role of 5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol in antimicrobial applications. The structural features of this compound make it a suitable candidate for developing novel antibiotics that can overcome existing resistance mechanisms. The fluorine atom has been shown to enhance bacterial cell wall penetration, while the trifluoromethoxy group can disrupt essential metabolic pathways. These properties make this compound an attractive candidate for further investigation in antimicrobial drug discovery.

The synthesis of 5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine and trifluoromethoxy groups efficiently. These methods ensure high yields and purity, which are essential for pharmaceutical applications.

In conclusion, 5-Amino-4-fluoro-2-(trifluoromethoxy)benzyl alcohol (CAS No. 1805077-73-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. The ongoing research in this area continues to uncover new applications and derivatives that could revolutionize drug development in the coming years.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量